(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid
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Overview
Description
(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid is an organic compound with the molecular formula C14H14B2O4. This compound is characterized by the presence of two boronic acid groups attached to a central ethene-1,2-diyl bis(phenylene) structure. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid typically involves the reaction of 1,2-dibromoethene with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The boronic acid groups can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic acid derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid involves the interaction of its boronic acid groups with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid groups form a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid groups can interact with enzymes, inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid compound used in similar reactions.
4,4’-Biphenyldiboronic acid: Another diboronic acid compound with a different central structure.
2,2’-Bipyridine-5,5’-diboronic acid: A diboronic acid compound with a bipyridine central structure.
Uniqueness
(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid is unique due to its central ethene-1,2-diyl bis(phenylene) structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C14H14B2O4 |
---|---|
Molecular Weight |
267.9 g/mol |
IUPAC Name |
[4-[(E)-2-(4-boronophenyl)ethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H14B2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10,17-20H/b2-1+ |
InChI Key |
PKYHHJFJJKWAPA-OWOJBTEDSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)B(O)O)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)B(O)O)(O)O |
Origin of Product |
United States |
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